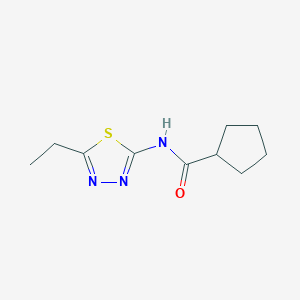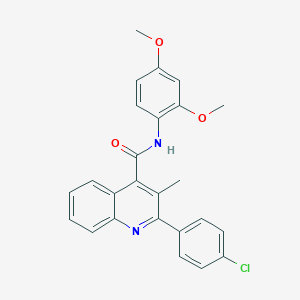![molecular formula C17H12ClNO3S B332184 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE](/img/structure/B332184.png)
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a thiazole ring, a phenyl group, and a benzylidene moiety substituted with chloro, hydroxy, and methoxy groups
Métodos De Preparación
The synthesis of 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-phenyl-1,3-thiazol-4(5H)-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzylidene moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
5-[(Z)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE can be compared with other similar compounds, such as:
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: This compound shares a similar benzylidene moiety but differs in the presence of a pyrimidinedione ring instead of a thiazole ring.
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound also contains a similar benzylidene moiety but has a pyrimidinetrione ring.
The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12ClNO3S |
|---|---|
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-13-8-10(7-12(18)15(13)20)9-14-16(21)19-17(23-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9- |
Clave InChI |
BTIAAMWQYVYEFI-ZROIWOOFSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Cl)O |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)Cl)O |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B332102.png)


![2-(4-tert-butylphenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332106.png)
![2-({5-[1-(4-bromoanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B332107.png)
![2-{[(2-Bromophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332109.png)
![2-[[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methylamino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B332110.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B332111.png)

![4-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B332115.png)

![Ethyl 2-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332120.png)
![2-(2-chlorophenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B332123.png)
![6-methyl-14-prop-2-enylsulfanyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B332124.png)
